(E,E,Z)-Undeca-1,3,5,8-tetraene

Olfactory neuroscience Sensory evaluation Flavor chemistry

(E,E,Z)-Undeca-1,3,5,8-tetraene is a linear C11H16 polyunsaturated hydrocarbon bearing four double bonds at positions 1, 3, 5, and 8 with defined (E,E,Z) geometric configuration. It belongs to the alkatetraene class and is one of eight possible geometric isomers arising from the tetraene chromophore, each displaying distinct physicochemical and sensory properties.

Molecular Formula C11H16
Molecular Weight 148.24 g/mol
CAS No. 50277-31-1
Cat. No. B12641866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E,E,Z)-Undeca-1,3,5,8-tetraene
CAS50277-31-1
Molecular FormulaC11H16
Molecular Weight148.24 g/mol
Structural Identifiers
SMILESCCC=CCC=CC=CC=C
InChIInChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h3,5-9,11H,1,4,10H2,2H3/b7-5+,8-6-,11-9+
InChIKeyJXRWPVZILDJGFO-QVKHCOBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E,E,Z)-Undeca-1,3,5,8-tetraene (CAS 50277-31-1): Stereochemically Defined C11 Tetraene for Analytical Reference and Olfactory Research


(E,E,Z)-Undeca-1,3,5,8-tetraene is a linear C11H16 polyunsaturated hydrocarbon bearing four double bonds at positions 1, 3, 5, and 8 with defined (E,E,Z) geometric configuration [1]. It belongs to the alkatetraene class and is one of eight possible geometric isomers arising from the tetraene chromophore, each displaying distinct physicochemical and sensory properties [2]. The compound occurs naturally as a trace volatile constituent in cantaloupe (Cucumis melo), lavender (Lavandula angustifolia), certain brown algae, and various fruit essential oils, where its presence has been confirmed by GC-MS and retention index matching [3]. Commercially, it is supplied as a research chemical for isomer-distribution studies, conjugation analysis, radical-reactivity mapping, and volatile-organic research .

Why Undeca-1,3,5,8-tetraene Stereoisomers Are Not Interchangeable for Research or Formulation


Although all eight geometric isomers of 1,3,5,8-undecatetraene share the identical molecular formula (C11H16) and similar bulk physicochemical properties (boiling point ~210 °C, density ~0.796 g/cm³), their sensory potency differs by orders of magnitude [1]. The (E,E,Z) isomer is approximately 10,000-fold less odor-active than its (E,Z,Z) counterpart, a difference that directly impacts experimental design in olfactory neuroscience, receptor-binding studies, and flavor formulation where odor intensity must be controlled or minimized [2]. Furthermore, gas chromatographic retention indices differ sufficiently (ΔRI ≈ 12–15 units on non-polar columns) to permit unambiguous isomer identification, meaning that substituting one isomer for another without verification introduces identity uncertainty in natural product authentication, environmental volatile analysis, and quality control workflows [3]. Patent literature explicitly distinguishes between isomers for fragrance applications, confirming that formulation performance is stereochemistry-dependent [4].

Quantitative Differentiation Evidence for (E,E,Z)-Undeca-1,3,5,8-tetraene (CAS 50277-31-1) vs. Closest Stereoisomeric Analogs


Odor Detection Threshold: (E,E,Z) Isomer Is 10,000-Fold Less Potent Than (E,Z,Z) Isomer

In a direct head-to-head comparison of synthetic stereoisomers using gas chromatography-olfactometry (GC-O) on pineapple fruit volatiles, Berger et al. (1985) established that the (E,E,Z) geometric isomer of 1,3,5,8-undecatetraene is approximately 10,000-fold (factor of 10^4) less odorous than the naturally predominant (E,Z,Z) isomer [1]. This quantitative sensory difference means that for applications requiring low-background odor—such as receptor-binding specificity studies, algal pheromone chemotaxis assays where the (E,Z,Z) isomer serves as the positive control, or analytical reference standards for trace-level quantification—the (E,E,Z) isomer provides a markedly reduced olfactory interference profile.

Olfactory neuroscience Sensory evaluation Flavor chemistry Receptor-binding assay

Gas Chromatographic Retention Index: (E,E,Z) Resolves from (E,Z,Z) by ΔRI ≥ 12 Units on Non-Polar Phases

The (E,E,Z) isomer elutes with a Kovats retention index (RI) of 1177 on an HP-5 capillary column (30 m, 0.25 mm i.d., 0.25 μm film) under a custom temperature program, as compiled by the NIST Mass Spectrometry Data Center from Ristic et al. (2007) [1]. On a DB-5 column, the RI is 1180; on DB-1-MS, it is 1172 [2]. In cross-study comparison, the (E,Z,Z) isomer (finavarrene) elutes earlier with RI = 1165 on DB-1 under standardized ramp conditions (30–210 °C, 2 K/min) [3]. This ΔRI of approximately 12–15 units on non-polar stationary phases is sufficient for baseline or near-baseline chromatographic resolution, enabling unambiguous isomer assignment in complex natural product matrices such as fruit headspace, algal extracts, and essential oils.

Natural product authentication Environmental volatile analysis GC-MS method development Isomer identification

Flavor-Formulation Patent Distinguishes (E,E,Z) as a Preferred Isomer for Mint Compositions Alongside (E,Z,Z)

US Patent 7,749,551 B2 (Takasago International Corporation, 2010) discloses that among the eight geometric isomers of 1,3,5,8-undecatetraene, two are preferentially selected for mint compositions: 1-(E,Z,Z)-3,5,8-undecatetraene and 1-(E,E,Z)-3,5,8-undecatetraene [1]. The patent specifies that these two isomers provide 'excellent fragrance or flavor characteristics' including enhanced diffusing properties, improved intensity, superior natural feeling, and extended durability of the mint sensation when combined with a mint substance (e.g., peppermint oil, menthol) at a ratio of 0.000001–1 part undecatetraene per 1 part mint substance [1]. The explicit inclusion of the (E,E,Z) isomer alongside the more odor-potent (E,Z,Z) isomer indicates that the (E,E,Z) configuration delivers a distinct flavor-modulating benefit that is not simply a function of odor intensity, making it a non-substitutable ingredient in certain formulation contexts.

Flavor formulation Fragrance development Mint composition Patent-driven procurement

Natural Occurrence in Cantaloupe Volatiles: (E,E,Z) Isomer Identified with Verified Retention Index for Food Matrix Analysis

Beaulieu and Grimm (2001) identified (E,E,Z)-1,3,5,8-undecatetraene as a volatile constituent in cantaloupe (Cucumis melo) across multiple developmental stages using solid-phase microextraction (SPME) coupled with GC-MS [1]. The identification was corroborated by a Kovats retention index of 1177 on a DB-5 column, which matches the NIST-compiled value for the authentic (E,E,Z) isomer [2]. In contrast, the (E,Z,Z) isomer—the potent algal sperm attractant finavarrene—has not been reported in cantaloupe, illustrating that the stereochemical identity of the undecatetraene present in a given biological matrix is species- and tissue-specific [3]. This matrix-dependent isomer distribution means that analytical reference standards of defined geometry are indispensable for correct peak assignment in food volatile research.

Food chemistry Fruit volatile profiling SPME-GC-MS Developmental stage metabolomics

Stereochemistry-Dependent Thermal Reactivity: E,E,Z Configuration Governs Sigmatropic Rearrangement Pathway

The biosynthesis of isomeric C11H16 hydrocarbons in marine brown algae proceeds through a stereochemistry-governed thermal [1,7]-sigmatropic hydrogen shift. The (3Z,5Z,8Z)-1,3,5,8-undecatetraene serves as a thermolabile precursor that undergoes spontaneous antarafacial rearrangement to yield giffordene (2Z,4Z,6E,8Z-undecatetraene) [1]. By contrast, the (E,E,Z) isomer, with its trans configuration at positions 3 and 5, is geometrically precluded from participating in this same pericyclic pathway due to the orbital symmetry requirements of the concerted [1,7]-hydrogen shift [2]. This stereochemistry-imposed reactivity difference means that the (E,E,Z) isomer exhibits greater thermal stability within the undecatetraene isomer pool and follows distinct thermal degradation kinetics, which is directly relevant to storage stability, handling conditions, and its utility as a non-rearranging reference compound in mechanistic studies.

Pericyclic reaction chemistry Biosynthetic mechanism Thermal isomerization Natural product biosynthesis

High-Value Application Scenarios for (E,E,Z)-Undeca-1,3,5,8-tetraene (CAS 50277-31-1)


Stereospecific Negative Control in Olfactory Receptor and Chemotaxis Assays

In algal gamete chemotaxis studies or olfactory receptor screening assays where (E,Z,Z)-1,3,5,8-undecatetraene (finavarrene) serves as the potent positive-control attractant (threshold concentration in the sub-nanomolar range), the (E,E,Z) isomer provides a critical negative control that is 10,000-fold less odorous yet structurally nearly identical [1]. This large odor-potency window enables researchers to attribute biological responses specifically to stereochemical recognition rather than nonspecific hydrocarbon effects, a requirement for rigorous structure-activity relationship studies in chemical ecology and sensory neuroscience.

Certified Reference Standard for GC-MS Identification of Undecatetraene Isomers in Natural Product Authentication

The verified Kovats retention index of 1177 (HP-5) / 1180 (DB-5) for (E,E,Z)-undeca-1,3,5,8-tetraene, compiled from multiple independent laboratories and curated by the NIST Mass Spectrometry Data Center, makes this compound a reliable reference standard for isomer-resolved volatile profiling [2]. Food authenticity laboratories, essential oil quality control facilities, and environmental monitoring programs requiring unambiguous identification of C11 tetraene isomers in complex matrices can use this compound to calibrate retention time windows and confirm peak assignments, thereby reducing false-positive identifications that arise when relying solely on mass spectral library matching.

Mint Flavor and Fragrance Formulation Per US Patent 7,749,551 B2

The (E,E,Z) isomer is explicitly claimed as one of two preferred 1,3,5,8-undecatetraene isomers for incorporation into mint compositions at defined usage ratios (0.000001–1 part per 1 part mint substance) to enhance diffusing properties, intensity, natural feeling, and durability of the mint sensation [3]. Flavor houses and fragrance manufacturers developing mint-containing oral care products, confectionery, or pharmaceutical excipients can reference this patent teaching to justify procurement of the specific (E,E,Z) isomer over generic undecatetraene mixtures or other geometric isomers that lack demonstrated formulation benefit.

Mechanistic Probe in Pericyclic Reaction and Thermal Stability Studies

Owing to its (E,E,Z) configuration at the C3-C5-C8 double-bond array, this isomer is geometrically incapable of undergoing the spontaneous [1,7]-sigmatropic hydrogen shift that characterizes the thermal reactivity of Z-containing congeners [4]. Physical organic chemists and biosynthesis investigators can employ (E,E,Z)-undeca-1,3,5,8-tetraene as a stereochemically 'locked' reference standard to benchmark thermal isomerization kinetics of labile undecatetraene isomers or to probe the stereoelectronic requirements of pericyclic transformations in polyene systems.

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